2,5-二甲基-1,2,5-噻二唑烷-3-羧酸 1,1-二氧化物

描述

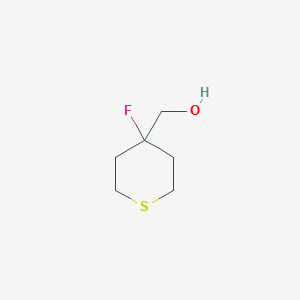

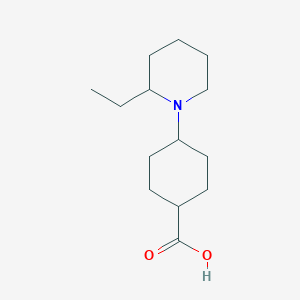

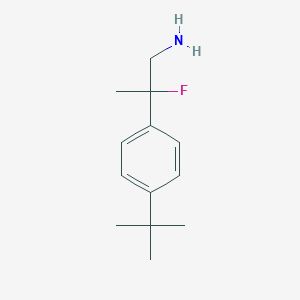

2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide is a versatile chemical compound used in diverse scientific research. It belongs to the class of organic compounds known as sulfanilides . The molecular formula is C5H10N2O4S .

Synthesis Analysis

Synthetic strategies toward 1,2,5-thiadiazole 1,1-dioxides are scarce and can be divided into two distinct categories: condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .Molecular Structure Analysis

The molecular structure of this compound is complex and is characterized by a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .Physical And Chemical Properties Analysis

The empirical formula of the compound is C2H6N2O2S . Its average mass is 194.209 Da and its monoisotopic mass is 194.036133 Da .科学研究应用

Molecular Materials

This compound is utilized in the development of functional molecular materials due to its structural and reactivity characteristics. It’s particularly valuable in the construction of materials that require specific magnetic properties, as it can form coordination compounds with metal ions .

Organic Electronics

In the realm of organic electronics, such as OLEDs and organic conducting materials, this compound’s radical anions are of interest. Their ability to contribute to the electronic properties of materials makes them suitable for use in advanced technological applications .

Spectroscopy

The compound’s spectroscopic ‘fingerprint’ is significant in NMR, IR, and UV-Vis spectroscopy. For instance, UV-Vis spectroscopy for the simplest 3,4-disubstituted derivatives has a maximum in the ultraviolet region, which is crucial for understanding the electronic structure of these materials .

Pharmacology

Although not extensively studied for pharmacological uses, the structural motif of 2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide is present in some experimental drug candidates. It may interact with biological targets such as tyrosine-protein phosphatase non-receptor type 1, which could have implications in disease treatment .

Material Science

The unique chemical properties of this compound are leveraged to engineer novel materials with enhanced performance characteristics. Researchers utilize it to create materials with improved thermal stability, mechanical strength, or optical properties .

Coordination Chemistry

The compound’s ability to form coordination compounds is significant in coordination chemistry. It can act as a ligand, binding to metal ions and forming complexes that have potential applications in catalysis and material science .

Magnetic Materials

In the field of magnetic materials, the radical anions of this compound are studied for their magnetic properties. These properties are essential for creating molecular magnets and understanding magnetism at the molecular level .

Chemical Reactivity and Electrochemistry

The compound’s reactivity and electrochemical properties are explored in synthetic chemistry. Its ability to undergo reduction to anion radical forms is particularly interesting for creating new molecules with unique reactivities .

属性

IUPAC Name |

2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4S/c1-6-3-4(5(8)9)7(2)12(6,10)11/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFMXAKTRIGGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N(S1(=O)=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1470353.png)